3-Amino-6-propylcyclohex-2-en-1-one
Description
3-Amino-6-propylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by an amino (-NH₂) group at position 3, a propyl (-CH₂CH₂CH₃) substituent at position 6, and a ketone (-C=O) at position 1. The amino group enhances its polarity and hydrogen-bonding capacity, while the propyl chain contributes to lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-amino-6-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-7-4-5-8(10)6-9(7)11/h6-7H,2-5,10H2,1H3 |
InChI Key |
OOZQXACIUWTMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=CC1=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexenone derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of 3-Amino-6-propylcyclohex-2-en-1-one with structurally related compounds:
Structural and Functional Comparisons
Physicochemical Properties
- Polarity: The amino group in this compound increases polarity compared to methyl or alkyl-substituted analogs (e.g., 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one), enhancing solubility in polar solvents .
- Lipophilicity: The propyl chain elevates logP values relative to 3-Amino-2-cyclohexen-1-one, suggesting improved membrane permeability in drug design .
- Reactivity: The ketone at position 1 enables nucleophilic additions, while the amino group facilitates Schiff base formation. In contrast, the isopropenyl group in 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one supports cycloaddition reactions .
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